(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole
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Overview
Description
(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzothiazole and hydrazone functionalities in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole typically involves the condensation of 2-hydrazinylbenzo[d]thiazole with 3-phenoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.
Substitution: The phenoxy group or other substituents on the benzothiazole ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzothiazole ring system is known to bind to certain enzymes and receptors, potentially inhibiting their activity. The hydrazone linkage may also play a role in the compound’s biological effects by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.
Hydrazone derivatives: Compounds like phenylhydrazone and benzylidenehydrazone have similar hydrazone linkages.
Uniqueness
(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole is unique due to the combination of benzothiazole and hydrazone functionalities in a single molecule. This dual functionality may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(E)-(3-phenoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-2-8-16(9-3-1)24-17-10-6-7-15(13-17)14-21-23-20-22-18-11-4-5-12-19(18)25-20/h1-14H,(H,22,23)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEFCPUYMNTBLP-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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